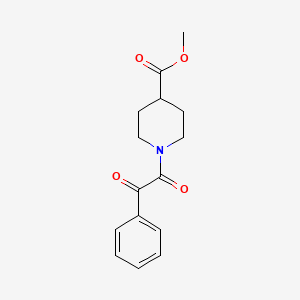
Methyl 1-(2-oxo-2-phenylacetyl)piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(2-oxo-2-phenylacetyl)piperidine-4-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of Methyl 1-(2-oxo-2-phenylacetyl)piperidine-4-carboxylate involves several steps. One common method includes the reaction of piperidine derivatives with phenylacetyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial production methods for this compound may involve more scalable processes, including continuous flow synthesis, which allows for better control over reaction conditions and yields .
Chemical Reactions Analysis
Methyl 1-(2-oxo-2-phenylacetyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. Major products formed from these reactions include carboxylic acids, alcohols, and substituted piperidine derivatives .
Scientific Research Applications
Methyl 1-(2-oxo-2-phenylacetyl)piperidine-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 1-(2-oxo-2-phenylacetyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. For example, it may inhibit protein kinases, which play a crucial role in cell signaling and regulation . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Methyl 1-(2-oxo-2-phenylacetyl)piperidine-4-carboxylate can be compared with other piperidine derivatives, such as:
Methyl piperidine-4-carboxylate: Used in the synthesis of antitubercular agents and protein kinase inhibitors.
1-(2-oxo-2-phenylacetyl)piperidine: Similar structure but lacks the methyl ester group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other piperidine derivatives .
Properties
Molecular Formula |
C15H17NO4 |
|---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
methyl 1-(2-oxo-2-phenylacetyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C15H17NO4/c1-20-15(19)12-7-9-16(10-8-12)14(18)13(17)11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 |
InChI Key |
QOSMXLGHJKEEEU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















